H-tyr-oall p-tosylate
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Description
H-tyr-oall p-tosylate is a useful research compound. Its molecular formula is C19H23NO6S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action. The specific pathways and their downstream effects are currently unknown .
Result of Action
It is likely that the compound induces changes at the molecular and cellular level, but the specifics of these changes are currently unknown .
Action Environment
The action of H-Tyr-Oall P-Tosylate may be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors. The specifics of how these factors influence the compound’s action, efficacy, and stability are currently unknown .
Properties
CAS No. |
125441-05-6 |
---|---|
Molecular Formula |
C19H23NO6S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H15NO3.C7H8O3S/c1-2-7-16-12(15)11(13)8-9-3-5-10(14)6-4-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,14H,1,7-8,13H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
MPNOOYSRGYNTIE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N |
solubility |
not available |
Origin of Product |
United States |
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